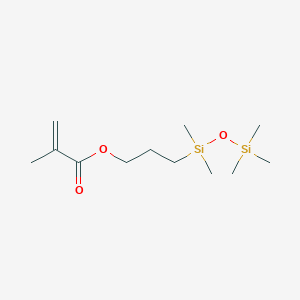

3-(Pentamethyldisiloxanyl)propyl methacrylate

説明

3-(Pentamethyldisiloxanyl)propyl methacrylate is a chemical compound with the molecular formula C₁₂H₂₆O₃Si₂ and a molecular weight of 274.504 g/mol . It is a methacrylate ester containing a siloxane group, which imparts unique properties to the compound. This compound is commonly used in the synthesis of silicone-based materials and has applications in various fields, including coatings, adhesives, and biomedical devices.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentamethyldisiloxanyl)propyl methacrylate typically involves the reaction of 3-(Pentamethyldisiloxanyl)propyl alcohol with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate esterification. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the same basic principles as the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products .

化学反応の分析

Types of Reactions

3-(Pentamethyldisiloxanyl)propyl methacrylate undergoes various chemical reactions, including:

Polymerization: The methacrylate group readily participates in free radical polymerization, leading to the formation of polymers and copolymers.

Hydrolysis: The siloxane group can be hydrolyzed under acidic or basic conditions, resulting in the formation of silanols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atoms.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Substitution: Nucleophiles like alcohols, amines, or thiols can be used under mild conditions.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Hydrolysis: Silanols and methacrylic acid or its derivatives.

Substitution: Substituted siloxanes with different functional groups.

科学的研究の応用

Biomedical Applications

One of the most promising applications of 3-(Pentamethyldisiloxanyl)propyl methacrylate is in the field of biomedical devices, particularly in the development of contact lenses.

- Rigid Gas Permeable (RGP) Lenses : The compound acts as a crosslinker in the synthesis of polymers used for RGP contact lenses. These lenses require materials that allow oxygen permeability while maintaining structural integrity. The incorporation of bulky side-chain siloxane crosslinkers enhances the oxygen transmission rate, making them suitable for long-term wear .

- Coatings for Medical Devices : The compound can be utilized as a coating material that protects medical devices and biological surfaces from mechanical stress and environmental factors. Such coatings can enhance biocompatibility and reduce friction on surfaces .

Polymer Synthesis

This compound serves as a versatile monomer in polymer chemistry:

- Crosslinking Agent : It is used as a crosslinking agent in the production of silicone-based polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various applications, including adhesives and sealants .

- Copolymers : The compound can be copolymerized with other methacrylates to tailor properties such as hydrophilicity and mechanical strength. This versatility allows for the development of specialized materials for specific applications, such as drug delivery systems or tissue engineering scaffolds .

Material Science Applications

In material science, this compound is employed to create advanced materials with unique characteristics:

- Silicone-Based Composites : The incorporation of this compound into silicone matrices leads to materials with improved elasticity and resistance to environmental degradation. These composites are valuable in automotive and aerospace applications where durability is critical .

- Adhesives and Sealants : Due to its excellent adhesion properties, it is used in formulating high-performance adhesives and sealants that require flexibility and resistance to moisture and heat .

Case Study 1: Development of RGP Contact Lenses

A study explored the use of bulky side-chain siloxane crosslinkers, including this compound, in RGP contact lenses. The results indicated that lenses made with these materials exhibited significantly higher oxygen permeability compared to traditional materials, improving comfort and eye health for users .

Case Study 2: Coatings for Medical Devices

Research on liquid adhesive coatings utilizing this compound demonstrated its effectiveness in protecting medical devices from pressure and shear forces. The coatings provided a barrier that enhanced device longevity while ensuring patient safety through reduced irritation .

作用機序

The mechanism of action of 3-(Pentamethyldisiloxanyl)propyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. The siloxane group imparts flexibility and thermal stability to the resulting polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process .

類似化合物との比較

Similar Compounds

- 3-(Trimethoxysilyl)propyl methacrylate

- 3-(Methacryloyloxypropyl)tris(trimethylsiloxy)silane

- 3-(Methacryloyloxypropyl)dimethylchlorosilane

Comparison

3-(Pentamethyldisiloxanyl)propyl methacrylate is unique due to its combination of a methacrylate group and a siloxane group. This combination imparts both polymerizable and flexible properties to the compound, making it suitable for a wide range of applications. In contrast, similar compounds may have different functional groups or siloxane structures, leading to variations in their reactivity, stability, and applications .

生物活性

3-(Pentamethyldisiloxanyl)propyl methacrylate (PMDS-PMMA) is a siloxane-containing methacrylate compound that has garnered attention for its potential applications in various biological and industrial fields. This article delves into the biological activity of PMDS-PMMA, examining its synthesis, mechanisms of action, and implications for use in biomedical applications.

Chemical Structure and Properties

PMDS-PMMA is characterized by its siloxane backbone, which imparts unique properties such as flexibility, hydrophobicity, and thermal stability. The chemical structure can be represented as follows:

where the specific values of , , , and depend on the exact formulation and polymerization conditions.

Synthesis

The synthesis of PMDS-PMMA typically involves the polymerization of methacrylic acid derivatives with pentamethyldisiloxane functionalities. This can be achieved through various methods including radical polymerization, which allows for the incorporation of siloxane units into the polymer matrix, enhancing its mechanical and thermal properties.

The biological activity of PMDS-PMMA is primarily attributed to its interaction with cellular membranes and proteins. The siloxane groups can enhance membrane permeability, allowing for improved drug delivery systems. Additionally, the compound may exhibit antimicrobial properties due to its hydrophobic nature, which can disrupt bacterial cell membranes.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of PMDS-PMMA against various bacterial strains. Results indicated that PMDS-PMMA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a coating material for medical devices to prevent infections.

- Drug Delivery Systems : PMDS-PMMA has been explored as a carrier for hydrophobic drugs. In vitro studies demonstrated that drug-loaded PMDS-PMMA nanoparticles showed enhanced solubility and sustained release profiles compared to conventional carriers.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Drug Delivery | Enhanced solubility and sustained release | |

| Cytotoxicity | Low cytotoxicity in mammalian cells |

Applications in Biomedical Fields

The unique properties of PMDS-PMMA make it suitable for various biomedical applications:

- Coatings for Implants : Due to its biocompatibility and antimicrobial properties, PMDS-PMMA can be utilized as a coating material for implants to reduce infection rates.

- Drug Delivery Systems : Its ability to encapsulate hydrophobic drugs while maintaining stability makes it an attractive option for targeted drug delivery applications.

- Tissue Engineering : The flexibility and mechanical strength of PMDS-PMMA allow it to be used in scaffolds for tissue engineering, promoting cell adhesion and growth.

特性

IUPAC Name |

3-[dimethyl(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si2/c1-11(2)12(13)14-9-8-10-17(6,7)15-16(3,4)5/h1,8-10H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBTXZPDTSKZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066322 | |

| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-85-4 | |

| Record name | (3-Methacryloxypropyl)pentamethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018151854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pentamethyldisiloxanyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。